Dibenzo[e,l]pyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20(16)24(22)23(19)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIAHKYKCHRGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C6=CC=CC(=C64)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172750 | |
| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192-51-8 | |
| Record name | Dibenzo[fg,op]naphthacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(e,l)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[e,l]pyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(E,L)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OAU0KNG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis and Derivatization Methodologies for Dibenzo E,l Pyrene Analogues
Dibenzo[e,l]pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of six fused benzene (B151609) rings, forming a distinctive "butterfly" shape in its D2h symmetric structure. uhmreactiondynamics.org As a fundamental molecular building block for nanostructures like nanotubes and graphenes, its synthesis has been the subject of extensive research, leading to a variety of sophisticated methodologies. uhmreactiondynamics.org
Gas-Phase Preparation Techniques for this compound
A notable advancement in the synthesis of this compound involves its preparation in the gas phase. This method highlights a high-temperature phenyl-mediated addition-cyclization-dehydrogenation mechanism. rsc.orgrsc.org The process was explored through the gas-phase reaction of the phenyl radical (C₆H₅•) with triphenylene (B110318) (C₁₈H₁₂) in a chemical microreactor at temperatures around 1200 K. rsc.orgnih.gov
The formation of this compound via this route was confirmed using molecular beam experiments with isomer-selective photoelectron photoion coincidence (PEPICO) spectroscopy and tunable vacuum ultraviolet (VUV) photoionization, supported by ab initio electronic structure calculations. uhmreactiondynamics.orgrsc.org The reaction proceeds through the addition of a phenyl radical to triphenylene, followed by cyclization and subsequent hydrogen atom elimination to achieve aromatization. uhmreactiondynamics.org Computational studies of the potential energy surface show that the highest energy barriers are associated with hydrogen abstraction steps, indicating that this reaction pathway is favored at high temperatures, such as those found in combustion flames or the circumstellar envelopes of carbon stars. uhmreactiondynamics.org This gas-phase synthesis demonstrates a versatile and efficient pathway for the growth of large PAHs from smaller radical species. uhmreactiondynamics.orgrsc.org
Oxidative and Eliminative Photocyclization Approaches for this compound Synthesis
Classical synthetic strategies for constructing the this compound scaffold include oxidative or eliminative photocyclization. rsc.org This method typically involves the irradiation of a precursor molecule that can undergo intramolecular ring closure. For instance, the synthesis of various polycyclic aromatic hydrocarbons, such as benzo[c]phenanthrene (B127203) and benzo[g]chrysene, has been achieved through the photocyclization of appropriate stilbene (B7821643) analogues. rsc.org
In the context of complex PAHs like perylene (B46583) diimides, photochemical cyclization is a key step following an initial cross-coupling reaction to create the necessary precursor. core.ac.uk This two-step sequence involves forming C-C bonds via methods like Suzuki coupling, followed by the photocyclization event to extend the π-conjugated system. core.ac.uk While highly effective for many PAH syntheses, these methods often compete with other advanced, single-step strategies in modern organic chemistry.
Intramolecular Aryl-Aryl Coupling Strategies in this compound Construction
Intramolecular aryl-aryl coupling represents a powerful technique for synthesizing this compound, particularly through on-surface synthesis protocols. rsc.org These reactions, often conducted under ultrahigh vacuum (UHV) conditions, leverage the catalytic properties of metallic surfaces like silver (Ag(111)) to direct the formation of specific molecular structures with atomic precision. rsc.orgarxiv.org
One study demonstrated that the reaction pathway for biphenyl-based precursors on a Ag(111) surface is highly dependent on the precursor's structure. arxiv.org For example, 2,2'-dibromo-biphenyl (DBBP) undergoes debromination to form a bi-radical biphenyl. This intermediate is stabilized by surface silver adatoms and subsequently undergoes Ullmann coupling to selectively form this compound upon annealing at 450 K. arxiv.org In contrast, a similar precursor with four bromine atoms, 2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP), undergoes spontaneous intramolecular annulation due to its instability, leading to a different product. arxiv.org This highlights how the choice of precursor and surface interactions can steer the reaction exclusively toward this compound construction by favoring the Ullmann coupling pathway over competing intramolecular annulation. arxiv.org
Annulation Reactions in the Synthesis of this compound Derivatives
Ring annulation reactions provide a direct method for building the fused ring system of this compound. A significant approach involves the annulation of cyclic diaryliodonium salts. rsc.org This method is valued for using environmentally benign arylating reagents. researchgate.net Research has shown that an alkylamine-mediated free radical intramolecular annulation of these salts can controllably form various PAH frameworks. researchgate.net
Another key annulation strategy is the phenyl radical-mediated ring annulation. rsc.org As detailed in the gas-phase synthesis (Section 2.1.1), this process involves the addition of a phenyl radical to a polycyclic core like triphenylene, which then cyclizes to form the extended this compound structure. rsc.orgresearchgate.net
Annulative Dimerization Methods for the this compound Scaffold
Annulative dimerization of specific precursors is another effective route to the this compound scaffold. This synthetic strategy has been noted among the more recent methods for preparing this compound. rsc.org The process typically involves the dimerization of chloro- or iodobiaryl compounds, where two precursor molecules couple and cyclize to form the final six-ring structure. rsc.org This method offers a convergent approach to building the complex PAH framework from simpler biaryl units.
Diels-Alder Reactions for Pyrene-Based Precursors to Dibenzo[e,l]pyrenes
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a frequently used and reliable method for constructing PAH scaffolds. thieme-connect.com This approach has been successfully applied to the synthesis of this compound derivatives using pyrene-based diarynes as precursors. thieme-connect.comresearchgate.net
In this strategy, bench-stable pyrene-based diaryne precursors are generated in situ and react with a diene, such as tetracyclone (2,3,4,5-tetraphenylcyclopenta-1,3-dien-1-one), to yield an oligophenyl-substituted this compound. thieme-connect.comthieme-connect.comresearchgate.net Researchers have compared two different diaryne precursors: one based on a triflate motif and another on a TMS triflate motif. thieme-connect.comresearchgate.net
| Precursor Route | Aryne Precursor | Reagents for Aryne Generation | Yield of this compound Derivative |
| Route 1 | Pyrene (B120774) bistriflate | LHDMS (Lithium hexamethyldisilazide) | ~40% |
| Route 2 | Pyrene bis-TMS triflate | CsF (Caesium fluoride) | ~43% |
This table presents a comparison of two Diels-Alder reaction pathways to a twisted phenyl-substituted this compound. thieme-connect.com
Both routes produce the target compound in comparable yields. thieme-connect.com However, since the synthesis of the pyrene bistriflate requires fewer steps than the bis-TMS triflate precursor, it is considered the more efficient route for the in situ generation of the pyrene-based diaryne. thieme-connect.com The resulting this compound product exhibits significant helical chirality due to steric repulsion between the phenyl substituents. thieme-connect.comresearchgate.net
Compound and PubChem CID Table
Synthesis of Biologically Relevant this compound Metabolites
The biological activity of this compound (DB[e,l]P) is intrinsically linked to its metabolic activation into reactive intermediates. The synthesis of these metabolites is paramount for toxicological research.
The ultimate carcinogenic metabolites of many polycyclic aromatic hydrocarbons (PAHs) are believed to be diol epoxides. tandfonline.com For dibenzo[a,l]pyrene (B127179) (a structural isomer of DB[e,l]P), the synthesis of its fjord-region diol and diol epoxide metabolites has been a key area of research. tandfonline.com These syntheses provide essential authentic samples to study the enhanced biological activity observed in sterically hindered "fjord" regions. tandfonline.com
A common strategy for synthesizing these metabolites involves the preparation of a key intermediate, which is then elaborated into the target diol and diol epoxide. For instance, in the synthesis of dibenzo[a,l]pyrene metabolites, 12-methoxy-DB[a,l]P serves as a crucial precursor. tandfonline.com This intermediate is formed through the cyclization of 6-(3-methoxybenzyl)benzanthrone. tandfonline.com The successful conversion of this methoxy (B1213986) derivative into the parent hydrocarbon confirms the integrity of the dibenzo[a,l]pyrene nucleus throughout the synthetic sequence. tandfonline.com The subsequent steps to generate the diol and diol epoxides involve standard organic transformations.
The synthesis of site-specifically modified oligonucleotides containing dibenzo[a,l]pyrene diol epoxide adducts has also been achieved. acs.orgnih.gov This involves reacting the racemic fjord diol epoxide with an oligonucleotide containing a reactive nucleobase, such as adenine (B156593), in an aqueous solution. acs.orgnih.gov
The synthesis of hydroxy and dione (B5365651) metabolites of PAHs is also of significant interest. For instance, pyrene-4,5-dione (B1221838) can be synthesized on a large scale through the oxidation of pyrene. researchgate.net This dione is a valuable precursor for creating a variety of functionalized pyrene derivatives. researchgate.net The synthesis of phenol (B47542) and quinone isomers of benzo[a]pyrene (B130552), another well-studied PAH, has been reported, with methods designed to be adaptable for isotopic labeling. researchgate.net These syntheses often employ modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by functional group manipulations. researchgate.net
In the context of this compound, while specific syntheses of its hydroxy and dione metabolites are less detailed in the provided information, the general methodologies applied to other PAHs would be applicable. These would likely involve selective oxidation of the parent hydrocarbon or the elaboration of functionalized precursors.
Diol and Diol Epoxide Metabolite Synthesis
Structural Elucidation of this compound and its Synthetic Precursors
The definitive characterization of this compound and its synthetic intermediates relies on a combination of spectroscopic and crystallographic techniques.
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure. thieme-connect.comresearchgate.netresearchgate.net For example, the structure of an oligophenyl-substituted this compound, synthesized via a Diels-Alder reaction, was confirmed by single-crystal X-ray analysis. thieme-connect.comresearchgate.net This analysis revealed a twisted, helical structure with a significant end-to-end contortion due to steric hindrance. thieme-connect.comresearchgate.net The crystal structures of synthetic precursors, such as pyrene-based diaryne precursors, have also been determined by X-ray diffraction, providing crucial validation of their chemical identity. thieme-connect.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation. Both ¹H and ¹³C NMR are used to characterize the parent compound, its derivatives, and synthetic precursors. thieme-connect.comresearchgate.netacs.org For complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to assign proton signals. acs.orgnih.gov For instance, the proton assignments for dibenzo[a,l]pyrene-trans-11,12-diol and its glucuronide metabolites were made using COSY experiments. nih.gov NMR is also critical in studying the conformation of DNA adducts of PAH metabolites. acs.org
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of synthesized compounds. worktribe.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are also utilized. researchgate.net
The structural analysis of dibenzo[a,l]pyrene itself has shown that the molecule is significantly distorted and non-planar due to overcrowding in the "fjord region". nih.gov This distortion is a key factor in its biological activity. nih.gov
Environmental Dynamics and Occurrence of Dibenzo E,l Pyrene
Sources and Emissions of Dibenzo[e,l]pyrene in Anthropogenic and Natural Systems
This compound, along with other dibenzopyrene isomers, is released into the environment primarily from human activities involving combustion.
Incomplete combustion processes are significant sources of dibenzopyrenes. wikipedia.org Benzo[e]pyrene, an isomer of this compound, is found in cigarette smoke at levels of 5–40 ng per cigarette. arvojournals.org While specific data for this compound is less common, the presence of its isomers in tobacco smoke is well-documented. wikipedia.orgnih.gov For instance, dibenzo[a,l]pyrene (B127179) is a known constituent of tobacco smoke. wikipedia.org The heating of tobacco, whether by traditional burning or alternative methods like charcoal in waterpipes, produces a range of PAHs. tobaccoinaustralia.org.au
Coal combustion is another major source of PAH emissions, including dibenzopyrenes. wikipedia.orgnih.gov A study of a coal fly ash certified reference material from China reported the concentrations of several PAHs, including dibenzo[a,e]pyrene (B33199). nih.gov Industrial coal combustion facilities have been identified as sources of dibenzo[a,i]pyrene. nih.gov The co-combustion of coal with other materials, such as sewage sludge or biomass like corncob, also results in the emission of a complex mixture of PAHs, with the specific profile depending on combustion temperature. aaqr.orgresearchgate.net
Informal electronic waste (e-waste) dismantling and recycling activities, particularly those involving the open burning of plastic components and circuit boards at low temperatures, are a significant source of PAHs. gdut.edu.cneawag.chgdut.edu.cn Research in e-waste areas has identified the presence of four carcinogenic dibenzopyrene isomers: dibenzo[a,e]pyrene, dibenzo[a,l]pyrene, dibenzo[a,h]pyrene, and dibenzo[a,i]pyrene. gdut.edu.cn Studies in South China have shown that e-waste dismantling activities lead to higher atmospheric concentrations and inhalation cancer risk from PAHs compared to urban areas. acs.org A study at the Agbogbloshie e-waste site in Ghana detected dibenzo[a,e]pyrene in personal air samples, with concentrations varying by the specific tasks being performed, such as burning or dismantling. nih.gov
Automobile tires are recognized as a potential environmental source of dibenzopyrenes. greencarcongress.comresearchgate.net Tire rubber contains extender oils and carbon black, which can have significant PAH content. greencarcongress.commdpi.com While regulatory efforts have aimed to reduce the PAH content in new tires, tire wear, stockpiled scrap tires, and the pyrolysis (thermal decomposition) of scrap tires contribute to PAH pollution throughout the tire lifecycle. greencarcongress.com
A 2012 study analyzed eight different types of tires and detected four dibenzopyrene isomers (dibenzo[a,l]pyrene, dibenzo[a,e]pyrene, dibenzo[a,i]pyrene, and dibenzo[a,h]pyrene). diva-portal.org These isomers constituted less than 2% of the total high molecular weight PAHs analyzed, but their presence confirms that tires are a source of these compounds to the environment. diva-portal.org It was noted, however, that the total mean dibenzopyrene content in tires is low compared to concentrations reported in diesel and gasoline particulate exhausts. greencarcongress.com
Electronic Waste (E-waste) Dismantling Activities as a Source
Environmental Distribution and Transport Mechanisms
Due to their chemical properties, dibenzopyrenes are widespread in the environment. Their low water solubility and hydrophobic nature mean they tend to associate with particulate matter in the air and sediments in aquatic systems. nih.govccme.ca
PAHs enter aquatic systems through various pathways, including atmospheric deposition, urban runoff, and wastewater. ccme.capreprints.org Due to their hydrophobicity, compounds like this compound have low solubility in water and tend to adsorb onto suspended particles and organic matter, eventually settling in sediments. nih.govccme.ca Consequently, PAH concentrations are often significantly higher in sediments than in the overlying water column. nih.govpreprints.org Sediments can thus act as a long-term reservoir and a continuous source of pollution for benthic organisms. nih.gov
Studies have detected various PAHs in water and sediments worldwide. For example, a study in Lebanon found total PAH concentrations in marine water ranging from 55.7 to 2683.8 ng/L and in sediments from 19.09 to 2025.03 ng/g. preprints.org In Brazil's Paranaguá Bay, total PAH concentrations in water were reported between 51.20–162.37 µg L⁻¹ and in sediments from 15.33–133.61 µg g⁻¹. researchgate.net While these studies report on total PAHs, the presence of this compound can be inferred as part of the complex mixture, with analytical methods capable of detecting it down to levels of 0.2 ng/mL in water samples. nih.gov
This compound and its isomers are found in the atmosphere, primarily bound to particulate matter (PM). researchgate.net Atmospheric transport allows these compounds to be distributed far from their original sources. greencarcongress.com The partitioning between the gas and particulate phase influences their atmospheric fate and removal processes. researchgate.net
Air quality studies have confirmed the presence of dibenzopyrenes in ambient air. A study in Beijing found that dibenzopyrene isomers made up a significant portion (30%) of the total carcinogenic PAH load on particulate matter during the winter. nih.gov In Sulaimaniyah, Iraq, dibenzopyrene isomers constituted 0.1–0.4% of the total PAH concentration in PM10 samples. researchgate.net A monitoring study in a large industrial area in South Korea, however, reported that dibenzo[a,e]pyrene was undetected in all total suspended particulate (TSP) samples collected between 2005 and 2007. eeer.org These varying findings highlight the spatial and temporal variability of specific PAH concentrations in the atmosphere, which are influenced by local sources, meteorological conditions, and seasonal changes. gdut.edu.cnnih.govmdpi.com
Occurrence in Aquatic Systems: Water Samples and Sediments
Environmental Persistence and Recalcitrance of this compound Isomers
Polycyclic aromatic hydrocarbons (PAHs), particularly high molecular weight (HMW) compounds like this compound and its isomers, are characterized by significant environmental persistence. ontosight.ai This resistance to degradation is a result of their stable chemical structures, which feature multiple fused aromatic rings, and their inherent hydrophobicity, or tendency to repel water. researchgate.net These properties make them recalcitrant to many natural degradation processes, leading to their accumulation in the environment, especially in soil and sediments. ontosight.aigulfresearchinitiative.org
Research into the biodegradation of dibenzopyrenes highlights their profound recalcitrance. A study involving pure culture assays with the PAH-degrading bacterial strain Mycobacterium vanbaalenii PYR-1, as well as consortium assays with bacteria from oil-impacted marine sediment, demonstrated this resistance. gulfresearchinitiative.org Over a three-month incubation period, all five tested dibenzopyrene isomers—dibenzo[a,l]pyrene, dibenzo[a,h]pyrene, this compound, dibenzo[a,e]pyrene, and dibenzo[a,i]pyrene—showed no degradation. gulfresearchinitiative.org In contrast, the less complex PAH, benzo[a]pyrene (B130552), was only partially degraded under the same conditions. gulfresearchinitiative.org The study suggested that the extremely low solubility of these HMW PAHs in seawater, combined with their large five- and six-ring structures, likely contributes to their resistance to biodegradation. gulfresearchinitiative.org
Further supporting these findings, another study analyzing culture extracts via High-Performance Liquid Chromatography (HPLC) found no measurable decrease in the concentrations of dibenzo[a,e]pyrene, dibenzo[a,i]pyrene, or dibenzo[a,l]pyrene during the experiment. nih.gov While the analysis for dibenzo[a,h]pyrene and this compound was inconclusive in that specific instance, the results for the other isomers point to a high level of persistence. nih.gov It is well-established that while bacteria can more easily degrade PAHs with two or three aromatic rings, HMW PAHs with more than four rings are significantly more challenging to break down. tandfonline.com The six-ring structure of dibenzopyrenes places them among the most resistant PAHs to microbial degradation. gulfresearchinitiative.orgasm.org This recalcitrance supports the hypothesis that these compounds can build up in sediment over time. gulfresearchinitiative.org
Table 1: Findings on the Biodegradation of this compound and Its Isomers
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 9122 |
| Dibenzo[a,l]pyrene | 9119 |
| Dibenzo[a,h]pyrene | 9108 |
| Dibenzo[a,e]pyrene | 9126 |
| Dibenzo[a,i]pyrene | 9106 |
Dibenzo E,l Pyrene Metabolism and Biotransformation Pathways
Enzymatic Pathways of Dibenzo[e,l]pyrene Activation
The biotransformation of this compound is catalyzed by several families of enzymes, each playing a distinct role in the activation cascade. These enzymatic pathways ultimately determine the nature and quantity of the reactive metabolites formed.
Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family, are central to the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like this compound. nih.gov The isoforms CYP1A1 and CYP1B1 are primarily responsible for initiating the biotransformation process by oxidizing the parent hydrocarbon. nih.govosti.govoregonstate.edu
The monooxygenation route catalyzed by these enzymes introduces an epoxide group into the this compound molecule, a critical first step in forming the ultimate carcinogenic diol epoxides. aacrjournals.org Specifically, CYP1A1 and CYP1B1 catalyze the oxidation of this compound, leading to the formation of fjord region diol epoxides. nih.gov Research using V79 Chinese hamster cells expressing human P450s showed that both CYP1A1 and CYP1B1 can transform this compound into its fjord region diol epoxide, with CYP1B1 exhibiting a higher metabolic rate. nih.gov Furthermore, studies in CYP1B1 gene-knockout mice demonstrated decreased rates of tumor formation when treated with this compound, underscoring the crucial role of this enzyme. nih.gov
The enzymatic action is stereospecific. Both human CYP1A1 and CYP1B1 preferentially catalyze the formation of the (-)-Dibenzo[e,l]pyrene-11,12-diol with an R,R-configuration. nih.gov At low concentrations, this compound forms DNA adducts in human MCF-7 cells and V79 cells expressing human CYP1B1 exclusively through the metabolic precursor, the (–)-(11R, 12R)-diol, leading to the (–)-anti-(11R, 12S)-diol (13S, 14R)-epoxide (DB[a,l]PDE). tandfonline.com
Following the initial epoxidation by CYP enzymes, microsomal epoxide hydrolase (EH) plays a crucial role in the metabolic pathway. wikipedia.orgoup.com This enzyme catalyzes the hydration of the arene oxide intermediates, converting them into vicinal trans-dihydrodiols. wikipedia.orgoup.com This transformation is a necessary step for the subsequent epoxidation by CYPs that forms the highly reactive diol epoxides. nih.govnih.gov
The conversion of this compound to its trans-11,12-diol and subsequently to trans-11,12-diol-13,14-epoxide stereoisomers is mediated by the sequential action of cytochrome P450 and epoxide hydrolase enzymes. nih.gov The formation of reactive intermediates from this compound involves metabolism by the cytochrome P450 family of enzymes and epoxide hydrolase, which can then interact with DNA. researchgate.net
A third pathway of PAH activation involves the aldo-keto reductase (AKR) superfamily of enzymes. pnas.org AKRs are NAD(P)(H) dependent oxidoreductases that catalyze the oxidation of non-K-region trans-dihydrodiols to produce electrophilic and redox-active o-quinones. acs.orgnih.gov This pathway diverts PAH trans-dihydrodiols, such as those formed from this compound, to form ketols that spontaneously rearrange into catechols. pnas.org
The catechols then undergo two sequential one-electron oxidation events, consuming molecular oxygen and producing reactive oxygen species (ROS), to form the corresponding o-quinone. acs.orgnih.gov These PAH o-quinones are highly reactive Michael acceptors that can form adducts with DNA. nih.gov They are also redox-active and can participate in futile redox cycles, where they are reduced back to catechols, leading to an amplification of ROS generation. acs.orgnih.gov The five major AKR enzymes implicated in the metabolic activation of PAH trans-dihydrodiols in humans are AKR1A1 and AKR1C1–AKR1C4. acs.org
Another potential activation pathway involves a one-electron oxidation of the PAH to generate a reactive radical cation. aacrjournals.orgpnas.org This process can be catalyzed by cellular peroxidases, such as horseradish peroxidase (HRP), and potentially by the peroxidase function of cytochrome P450 enzymes. aacrjournals.orgnih.gov For this compound, one-electron oxidation can produce a radical cation with charge localization at the C-10 position, which then reacts with nucleophiles. researchgate.net
These radical cations can react with DNA to form predominantly depurinating adducts, which destabilize the glycosidic bond and lead to the loss of the modified base, creating an apurinic (AP) site. aacrjournals.orgresearchgate.net However, studies comparing the effects of this compound in cells with high peroxidase activity versus high CYP450 activity found that metabolic activation to diol epoxides, which form stable DNA adducts, is the primary pathway responsible for its high carcinogenic activity, rather than one-electron oxidation to form AP sites. aacrjournals.orgpnas.org
Aldo-Keto Reductase (AKR) Enzyme Activity in Quinone Formation
Identification and Characterization of this compound Metabolites
The metabolic transformation of this compound results in a profile of several key metabolites. The identification and characterization of these products are essential for understanding the mechanisms of its biological activity.
The most extensively studied metabolites of this compound are its fjord-region diol epoxides. pnas.orgnih.gov Metabolism studies with rat liver microsomes identified major metabolites including Dibenzo[a,l]pyrene (B127179) 8,9-dihydrodiol and Dibenzo[a,l]pyrene 11,12-dihydrodiol. nih.gov The 11,12-dihydrodiol is considered a proximate carcinogenic metabolite in the diol epoxide pathway. researchgate.net
These dihydrodiols serve as precursors to the ultimate carcinogenic diol epoxides. osti.gov Two key fjord-region diol epoxides have been identified: (-)-anti-DB[a,l]PDE and (+)-syn-DB[a,l]PDE. pnas.org Research indicates that at low doses, this compound is metabolized almost exclusively to the (-)-trans-(11R, 12R)-diol, which is then converted to the (-)-anti-(11R, 12S)-diol (13S, 14R)-epoxide [(-)-anti-DB[a,l]PDE]. tandfonline.com At higher concentrations, small amounts of the (+)-syn-DB[a,l]PDE adducts are also formed via the (+)-(11S, 12S)-diol. tandfonline.com These diol epoxides are highly reactive and can form stable covalent adducts with DNA. pnas.orgnih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Key Metabolite(s) Formed |
|---|---|---|---|
| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation of the parent compound. nih.govnih.gov | Arene oxides, leading to dihydrodiols and diol epoxides. aacrjournals.org |
| Epoxide Hydrolase | Microsomal EH | Hydration of arene oxides. wikipedia.orgoup.com | trans-dihydrodiols (e.g., DB[a,l]P-11,12-diol). nih.gov |
| Aldo-Keto Reductase | AKR1A1, AKR1C1-1C4 | Oxidation of trans-dihydrodiols. acs.org | Catechols and o-quinones. pnas.orgnih.gov |
| Peroxidase | Cellular Peroxidases | One-electron oxidation of the parent compound. aacrjournals.org | Radical cations. researchgate.netpnas.org |
Table 2: Major Identified Metabolites of this compound
| Metabolite | Precursor(s) | Activating Enzyme(s) | Significance |
|---|---|---|---|
| Dibenzo[a,l]pyrene-11,12-dihydrodiol | Dibenzo[a,l]pyrene | CYP1A1/1B1, Epoxide Hydrolase | Proximate carcinogen; precursor to diol epoxides. researchgate.netnih.gov |
| Dibenzo[a,l]pyrene-8,9-dihydrodiol | Dibenzo[a,l]pyrene | CYP1A1/1B1, Epoxide Hydrolase | K-region metabolite. oup.comnih.gov |
| (-)-anti-DB[a,l]PDE | (-)-trans-(11R, 12R)-diol | CYP1A1/1B1 | Ultimate carcinogen; forms stable DNA adducts. tandfonline.compnas.org |
| (+)-syn-DB[a,l]PDE | (+)-(11S, 12S)-diol | CYP1A1/1B1 | Ultimate carcinogen; forms stable DNA adducts. tandfonline.compnas.org |
| Dibenzo[a,l]pyrene o-quinones | Dibenzo[a,l]pyrene-trans-dihydrodiols | Aldo-Keto Reductases | Redox-active; can form DNA adducts and generate ROS. acs.orgnih.gov |
| Dibenzo[a,l]pyrene radical-cation | Dibenzo[a,l]pyrene | Peroxidases, CYP enzymes | Reactive intermediate; forms depurinating DNA adducts. aacrjournals.orgresearchgate.net |
Quinone Metabolite Identification
The metabolism of polycyclic aromatic hydrocarbons (PAHs) can lead to the formation of various oxygenated derivatives, including quinones. In the case of benzo[a]pyrene (B130552) (B[a]P), a related but less potent carcinogen than dibenzo[a,l]pyrene (DB[a,l]P), several quinone metabolites are formed, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. oup.comnih.gov The formation of these quinones is considered a pathway toward detoxification but can also involve redox cycling, which generates reactive oxygen species. oup.comnih.goviarc.fr For instance, 6-hydroxy-B[a]P is a known metabolic precursor to B[a]P 1,6-, 3,6-, and 6,12-diones. nih.gov This process is thought to occur through an initial one-electron oxidation catalyzed by cytochrome P450 (P450) enzymes. tandfonline.comnih.gov
Another significant quinone metabolite is the o-quinone. In the metabolism of B[a]P, the B[a]P-7,8-dione is a key o-quinone metabolite produced from the oxidation of (±)-B[a]P-7,8-trans-dihydrodiol by aldo-keto reductases (AKRs). iarc.fracs.org This o-quinone can undergo redox cycling and form DNA adducts. iarc.fracs.org While detailed studies specifically identifying all quinone metabolites of this compound are limited, the metabolic pathways of the potent carcinogen DB[a,l]P and the prototype PAH B[a]P provide the fundamental mechanisms for quinone formation, which involve P450-mediated oxidation and AKR activity. iarc.frnih.govmdpi.com
Radical-Cation Metabolite Analysis
A major mechanism of metabolic activation for potent carcinogenic PAHs, including DB[a,l]P, involves one-electron oxidation to form radical cations. researchgate.netcohlife.org This pathway is distinct from the diol-epoxide pathway but can contribute significantly to the carcinogenicity of the parent compound. researchgate.net The formation of radical cations is catalyzed by the peroxidase function of enzymes like cytochrome P450. tandfonline.comnih.gov
For DB[a,l]P, the radical cation is formed with the positive charge and unpaired electron density localized predominantly at the C-10 position. researchgate.netcohlife.org This electrophilic intermediate can react directly with the nucleophilic sites on DNA bases, leading to the formation of unstable depurinating adducts. nih.govresearchgate.net Specifically, the DB[a,l]P radical cation has been shown to form adducts such as DB[a,l]P-10-C8Gua, DB[a,l]P-10-N7Gua, and DB[a,l]P-10-N7Ade. nih.gov These depurinating adducts are released from DNA, leaving behind apurinic sites that can lead to mutations during DNA replication. researchgate.net It is estimated that for DB[a,l]P, these radical cation-derived depurinating adducts constitute about 50% of the total DNA adducts formed. nih.gov This pathway of activation via radical cations is a critical component of the genotoxicity of DB[a,l]P. researchgate.netcohlife.org
Hydroxy and Dione (B5365651) Metabolite Detection
The metabolism of dibenzo[a,l]pyrene (DB[a,l]P) by rat liver microsomes induced with 3-methylcholanthrene (B14862) yields several major metabolites. nih.gov These include dihydrodiols, a hydroxy derivative (7-hydroxyDB[a,l]P), and a DB[a,l]P dione. nih.gov The detection and identification of these metabolites are typically performed using techniques like reverse-phase high-performance liquid chromatography (HPLC) combined with NMR, UV, and mass spectrometry for structural confirmation. nih.gov
In studies with human liver and lung microsomes, various dihydrodiols of DB[a,l]P were identified, with the 11,12-dihydrodiol being the major metabolite in the liver. psu.edu While specific hydroxy and dione metabolites of this compound are not as extensively documented, the metabolic pathways of related PAHs like benzo[a]pyrene (B[a]P) show the formation of numerous hydroxy and dione species. For B[a]P, metabolites such as 3-hydroxy-B[a]P, 9-hydroxy-B[a]P, B[a]P-1,6-dione, and B[a]P-3,6-dione have been identified in various biological systems. nih.govoup.comresearchgate.net The formation of B[a]P-7,8-dione from B[a]P-7,8-dihydrodiol is a well-established pathway catalyzed by aldo-keto reductases. acs.org These findings suggest that analogous hydroxy and dione metabolites are likely formed during the biotransformation of dibenzopyrenes.
| Metabolite Type | Parent Compound | Identified Metabolites | Research Context |
| Hydroxy & Dione | Dibenzo[a,l]pyrene | 7-hydroxyDB[a,l]P, DB[a,l]P dione | Rat liver microsomes nih.gov |
| Dihydrodiol | Dibenzo[a,l]pyrene | DB[a,l]P 8,9-dihydrodiol, DB[a,l]P 11,12-dihydrodiol | Rat liver microsomes nih.gov |
| Dihydrodiol | Dibenzo[a,l]pyrene | 11,12-dihydrodiol, 8,9-dihydrodiol, 13,14-dihydrodiol | Human liver and lung microsomes psu.edu |
| Hydroxy & Dione | Benzo[a]pyrene | 3-OH-B[a]P, 9-OH-B[a]P, B[a]P-1,6-dione, B[a]P-3,6-dione | Human cell cultures & enzymatic assays nih.govoup.comresearchgate.net |
Stereochemical Aspects of Dibenzo[a,l]pyrene Metabolism and Metabolite Conformations
The metabolism of dibenzo[a,l]pyrene (DB[a,l]P) is highly stereoselective, meaning that enzymes preferentially produce or act on specific stereoisomers of its metabolites. This stereoselectivity is crucial as different stereoisomers can have vastly different biological activities. The metabolic activation of DB[a,l]P leads to the formation of fjord-region diol epoxides, which are considered its ultimate carcinogenic metabolites. acs.orgbiointerfaceresearch.com
In the human mammary carcinoma cell line MCF-7, DB[a,l]P is metabolized stereoselectively to (−)-anti- and (+)-syn-DB[a,l]P-11,12-diol 13,14-epoxides (DB[a,l]PDE). acs.org This indicates that the cytochrome P450 enzymes involved possess high stereoselectivity for activating the precursor DB[a,l]P-11,12-dihydrodiol enantiomers. acs.org
The conformation of the dihydrodiol metabolites also plays a critical role. The conformation of trans-dihydrodiols can be determined using NMR spectroscopy by measuring the coupling constants between carbinol protons. mdpi.com The trans-11,12-dihydrodiol of DB[a,l]P preferentially adopts a quasi-diequatorial conformation. mdpi.com This conformation is significant because the proximate carcinogen, DB[a,l]P trans-11,12-dihydrodiol, is further metabolized to the highly reactive diol epoxides. mdpi.com The specific stereochemistry and conformation of these metabolites are key determinants of their ability to interact with DNA and initiate the process of carcinogenesis. biointerfaceresearch.comneuropharmac.com
Mechanistic Investigations of Dibenzo E,l Pyrene Genotoxicity and Carcinogenicity
DNA Adduct Formation by Dibenzo[e,l]pyrene Metabolites
The carcinogenicity of many PAHs, including DB[e,l]P, is intrinsically linked to their ability to form covalent bonds with DNA, creating what are known as DNA adducts. biointerfaceresearch.comresearchgate.netoup.com These adducts can disrupt the normal processes of DNA replication and repair, leading to mutations and potentially initiating cancer. oup.com
Covalent Binding to Deoxyribonucleic Acid (DNA)
The metabolic activation of DB[e,l]P is a critical prerequisite for its covalent interaction with DNA. biointerfaceresearch.comresearchgate.net This biotransformation process, primarily mediated by cytochrome P450 enzymes, converts the relatively inert parent compound into highly reactive electrophilic metabolites. nih.govneuropharmac.com These reactive intermediates can then attack the nucleophilic sites on DNA bases, forming stable covalent adducts. biointerfaceresearch.comresearchgate.netneuropharmac.comnih.gov The formation of these bulky adducts is considered a key event in the initiation of carcinogenesis. oup.comnih.gov The extent of DNA binding has been shown to correlate with the carcinogenic potency of various PAHs, with DB[e,l]P exhibiting a high level of DNA binding that is consistent with its strong carcinogenicity. oup.comnih.gov
Specificity of Adduct Formation with DNA Bases (Deoxyadenosine, Deoxyguanosine)
The reactive metabolites of DB[e,l]P exhibit a notable preference for forming adducts with the purine (B94841) bases of DNA, specifically deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). biointerfaceresearch.comresearchgate.netoup.comneuropharmac.com The majority of these adducts result from the reaction of the benzylic carbon of the metabolite with the exocyclic amino groups of these bases. biointerfaceresearch.comresearchgate.net
Research has revealed a distinct pattern of adduction for fjord-region diol epoxides, such as those derived from DB[e,l]P. These metabolites show a strong preference for reacting with the N6-amino group of deoxyadenosine. biointerfaceresearch.comresearchgate.netneuropharmac.com In contrast, bay-region diol epoxides, like those from benzo[a]pyrene (B130552), predominantly form adducts with the N2-amino group of deoxyguanosine. biointerfaceresearch.comresearchgate.netneuropharmac.com For instance, the (-)-anti-dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DB[a,l]PDE) shows a significant preference for forming adducts with deoxyadenosine, with some studies indicating that over 73% of the DNA adducts formed by this metabolite are with dA. pnas.orgneuropharmac.com While deoxyguanosine adducts are also formed, they represent a smaller proportion. pnas.orgoup.com
The table below summarizes the preferential binding of DB[e,l]P diol epoxide enantiomers to DNA bases.
| DB[e,l]P Metabolite | Primary Target Base | Adduct Formation Preference |
| (-)-anti-DB[a,l]PDE | Deoxyadenosine (dA) | >75% preference for dA adducts. biointerfaceresearch.comresearchgate.netneuropharmac.com |
| (+)-syn-DB[a,l]PDE | Deoxyadenosine (dA) | Primarily forms dA adducts. pnas.org |
| (±)-anti-DB[a,l]PDE & (±)-syn-DB[a,l]PDE | Deoxythymidine (dT) & Deoxyguanosine (dG) | Preferential interaction with dT and dG. biointerfaceresearch.com |
Role of Diol Epoxides in DNA Adduction
The primary pathway for the metabolic activation of DB[e,l]P leading to the formation of DNA adducts is the diol epoxide pathway. nih.goviarc.fr This multi-step process involves the enzymatic conversion of DB[e,l]P into dihydrodiols, which are then further oxidized to form highly reactive diol epoxides. nih.govmdpi.com These diol epoxides, particularly the fjord-region anti- and syn-isomers, are considered the ultimate carcinogenic metabolites of DB[e,l]P. pnas.orgoup.com
Specifically, the (-)-anti-(11R,12S,13S,14R)- and the (+)-syn-(11S,12R,13S,14R)-DB[a,l]PDE are the key stereoisomers detected after metabolic activation. pnas.org These diol epoxides are highly electrophilic and readily react with DNA to form covalent adducts. neuropharmac.comacs.org The formation of these diol epoxide-DNA adducts is a critical step in the mutagenic and carcinogenic activity of DB[e,l]P. nih.gov The resistance of these bulky adducts to cellular DNA repair mechanisms can lead to the fixation of mutations during DNA replication. acs.org
Contribution of Quinone and Radical-Cation Pathways to DNA Damage
While the diol epoxide pathway is considered the major route for DB[e,l]P-induced DNA damage, other metabolic activation pathways also contribute. nih.govresearchgate.net These include the radical-cation and o-quinone pathways.
The radical-cation pathway involves the one-electron oxidation of DB[e,l]P, forming a reactive radical cation. researchgate.netiarc.fr This intermediate can then bind to DNA, leading to the formation of unstable depurinating adducts. researchgate.netscispace.com These adducts can be lost from the DNA backbone, creating apurinic sites that can lead to mutations if not properly repaired. pnas.org
The o-quinone pathway involves the oxidation of DB[e,l]P dihydrodiols to form o-quinones. nih.goviarc.fr These quinones are also reactive towards DNA and can form both stable and depurinating adducts. nih.gov Furthermore, the redox cycling of these quinones can generate reactive oxygen species (ROS), which can cause oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine. iarc.frnih.gov This oxidative stress represents an additional mechanism of genotoxicity. iarc.fr
Mutagenic and Tumorigenic Effects of this compound
The formation of DNA adducts by DB[e,l]P metabolites directly leads to mutagenic and tumorigenic outcomes. tandfonline.comnih.govoup.com The compound is recognized as a potent mutagen and one of the most powerful carcinogenic PAHs tested in various animal models. nih.govoup.com
Induction of Mutations in Mammalian Cell Systems
DB[e,l]P and its metabolites have been shown to be highly mutagenic in a variety of mammalian cell systems. pnas.orgnih.govoup.com For instance, it is highly mutagenic in the MCL-5 cell line, which is a human B-lymphoblastoid cell line engineered to express several cytochrome P450 genes, making it capable of metabolizing PAHs. pnas.orgoup.com Studies using Chinese hamster V79 cells have also demonstrated the mutagenic potential of DB[e,l]P metabolites. tandfonline.com
The mutagenicity of DB[e,l]P is directly linked to the formation of DNA adducts. nih.gov Both deoxyadenosine and deoxyguanosine adducts have been shown to be important in inducing mutations. nih.gov The persistence of these adducts in the genome can lead to mispairing during DNA replication, resulting in specific types of mutations. nih.gov For example, in the oral cavity of mice treated with DB[e,l]P, an increased fraction of mutations at A:T base pairs was observed compared to benzo[a]pyrene, highlighting the significant role of the predominant dA adducts in the mutagenic profile of DB[e,l]P. nih.gov
The table below presents data on the mutagenicity of DB[e,l]P in a mouse model.
| Treatment | Tissue | Mutant Fraction (x 10⁻⁵) |
| Control | Oral Cavity | Not specified |
| DB[e,l]P (highest dose) | Oral Cavity | Doubled compared to control. nih.gov |
Tumor Initiation and Promotion Studies in Animal Models
Tumor initiation and promotion studies are fundamental in assessing the carcinogenic potential of chemical compounds. In the case of this compound, such studies in animal models have provided insights into its activity.
In a mouse skin initiation-promotion study, this compound was applied to the skin of mice, followed by a promoting agent. iarc.fr One study reported negative results for tumor initiation on mouse skin. iarc.fr Another study involving dermal application on female Swiss albino mice also did not observe any skin tumors. iarc.fr These findings suggest that under the specific conditions of these studies, this compound did not act as a potent tumor initiator.
For comparison, its isomer, dibenzo[a,l]pyrene (B127179), is a potent tumor initiator in mouse skin and a strong carcinogen in rat mammary glands. oup.comnih.gov In mouse skin studies, dibenzo[a,l]pyrene induced a significant number of tumors, demonstrating its high carcinogenic activity. nih.gov
Multi-organ Carcinogenesis Mechanisms
The ability of a carcinogen to induce tumors in multiple organs is a significant aspect of its toxicological profile. Research on this compound's capacity for multi-organ carcinogenesis is less extensive compared to its more potent isomers.
Studies on the potent carcinogen dibenzo[a,l]pyrene have shown it to be a multi-organ carcinogen in rainbow trout, inducing tumors in the liver, stomach, and swimbladder. oup.com The mechanisms for this multi-organ effect involve the formation of DNA adducts in these tissues. oup.com For instance, dietary administration of dibenzo[a,l]pyrene in trout resulted in significant tumor incidences in these organs. oup.comresearchgate.net
While direct evidence for this compound inducing multi-organ carcinogenesis is limited, the study of its isomers provides a framework for potential mechanisms. The metabolic activation of PAHs to reactive diol-epoxides is a critical step. nih.gov These reactive metabolites can bind to DNA, forming adducts that can lead to mutations and tumor initiation in various tissues. nih.gov The tissue-specific expression of metabolic enzymes and the efficiency of DNA repair in different organs can influence the pattern of multi-organ carcinogenesis.
Interactions with DNA Repair Mechanisms
The cellular response to DNA damage induced by chemicals like this compound is a critical determinant of their genotoxic and carcinogenic outcomes. A key defense mechanism is the DNA repair system, particularly the Nucleotide Excision Repair (NER) pathway, which is responsible for removing bulky DNA adducts formed by many PAHs.
Nucleotide Excision Repair (NER) Pathway Interactions with this compound-DNA Adducts
The interaction between DNA adducts of dibenzopyrene isomers and the NER pathway has been a subject of detailed investigation. The NER machinery recognizes distortions in the DNA helix caused by bulky adducts. biointerfaceresearch.com For dibenzo[a,l]pyrene, its diol-epoxide metabolites form adducts primarily with deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA. iarc.fr
Computational studies have explored the interaction of dibenzo[a,l]pyrene-diol-epoxides (DB[a,l]PDE) with NER proteins. biointerfaceresearch.comresearchgate.netepa.gov These studies suggest that the metabolic intermediates of dibenzo[a,l]pyrene may have weak interactions with NER proteins, which could favor the formation and persistence of DNA adducts over their repair. biointerfaceresearch.comresearchgate.net The efficiency of NER can be influenced by the specific conformation of the DNA adduct, which in turn depends on the stereochemistry of the diol-epoxide and the base to which it is attached. researchgate.net
Resistance to DNA Repair Machinery
A crucial factor in the carcinogenicity of certain PAHs is the resistance of their DNA adducts to repair by the NER machinery. iarc.fr Studies on dibenzo[a,l]pyrene have revealed that its DNA adducts, particularly those at adenine (B156593) bases, are more resistant to nucleotide excision repair compared to adducts from benzo[a]pyrene. iarc.frresearchgate.net
This resistance is attributed to the structural properties of the adducts. nih.gov Dibenzo[a,l]pyrene-derived adenine adducts are thought to cause less distortion to the DNA helix, making them less recognizable by the NER system. iarc.frnih.gov This persistence of DNA damage can lead to a higher probability of mutations during DNA replication. nih.gov The difference in repair susceptibility between guanine (B1146940) and adenine adducts of dibenzo[a,l]pyrene is significant, with the adenine adducts showing striking resistance to NER. nih.gov The high genotoxic activity of dibenzo[a,l]pyrene is thought to be related to the formation of these NER-resistant and persistent adenine adducts. nih.gov
Comparative Genotoxicity of this compound Isomers and Other Polycyclic Aromatic Hydrocarbons
The genotoxicity and carcinogenicity of PAHs can vary dramatically between different isomers and compounds. Comparing this compound to its isomers and other well-studied PAHs like benzo[a]pyrene (B[a]P) provides valuable context for its potential hazard.
Dibenzo[a,l]pyrene is considered one of the most potent carcinogenic PAHs, estimated to be 30 to 100 times more potent than B[a]P. wikipedia.orgnih.gov In contrast, this compound has shown weak or no carcinogenic activity in several animal studies. nih.goviarc.fr
The mutagenicity of these compounds in the Ames assay also shows significant differences. While B[a]P is a strong mutagen in this assay, dibenzo[a,l]pyrene and this compound are only marginally mutagenic in some bacterial strains. nih.gov This highlights that in vitro mutagenicity does not always correlate directly with in vivo carcinogenicity.
The formation of DNA adducts is a key factor in the genotoxicity of PAHs. Dibenzo[a,l]pyrene induces significantly more DNA adducts than B[a]P. iarc.fr Furthermore, the types of adducts formed and their resistance to repair differ. Dibenzo[a,l]pyrene diol-epoxides preferentially react with deoxyadenosine, forming adducts that are poorly repaired, while B[a]P diol-epoxides react more readily with deoxyguanosine to form adducts that are more efficiently repaired. iarc.frnih.gov
The structural differences between the bay-region diol-epoxides of B[a]P and the fjord-region diol-epoxides of dibenzo[a,l]pyrene are thought to underlie these differences in reactivity and repair susceptibility. iarc.frpnas.org While specific data on the genotoxicity of this compound-DNA adducts is less abundant, its structural similarity to other dibenzopyrenes suggests its genotoxic potential is likely to be lower than that of the highly potent dibenzo[a,l]pyrene.
Analytical Methodologies for Dibenzo E,l Pyrene and Its Metabolites
Advanced Separation Techniques
Separating DBelP from its isomers is a critical first step in its analysis. Chromatographic techniques, particularly HPLC, are fundamental in this process, though not without their difficulties.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of PAH isomers. For dibenzopyrenes, which have a molecular mass of 302 g/mol , reversed-phase HPLC using polymerically bonded octadecylsilane (B103800) (C18) columns is a common approach. chromatographyonline.com The separation of these isomers is influenced by their molecular shape and planarity. chromatographyonline.com
Studies have demonstrated the separation of various dibenzopyrene isomers, including DBelP, using specific HPLC conditions. For instance, a method employing a polymeric C18 column with a 100% acetonitrile (B52724) mobile phase has been used to separate twelve isomers with a molecular mass of 302 Da. nih.gov The elution order in normal-phase LC on an aminopropyl (NH2) stationary phase is related to the planarity of the PAH molecule; non-planar isomers tend to elute earlier. chromatographyonline.com Dibenzo[e,l]pyrene, being more planar, is retained longer on the column compared to less planar isomers like dibenzo[a,l]pyrene (B127179) (DBalP). chromatographyonline.com
A typical HPLC analysis might involve:
Column: Polymeric C18 or Aminopropyl (NH2) stationary phase. chromatographyonline.comnih.gov
Mobile Phase: Gradient elution, often starting with a mix of acetonitrile and water and progressing to 100% acetonitrile. mdpi.com
Detection: Fluorescence detection is commonly used, with time-programmed excitation and emission wavelengths optimized for specific isomers. qu.edu.iq
The following table shows representative HPLC retention times for a standard mixture of five dibenzopyrene isomers on a C18 column.
| Compound | Average Retention Time (min) |
| Dibenzo[a,l]pyrene | 8.89 |
| Dibenzo[a,e]pyrene (B33199) | 12.87 |
| Dibenzo[a,i]pyrene | Not specified |
| Naphtho[2,3-a]pyrene | Not specified |
| Dibenzo[a,h]pyrene | Not specified |
| Data derived from a study using a C18 stationary phase with fluorescence detection. qu.edu.iq |
Challenges in High Molecular Weight Polycyclic Aromatic Hydrocarbon Separation and Detection
The analysis of HMW-PAHs like this compound is inherently difficult, creating a "critical gap in the research regarding the environmental occurrence and distribution" of these compounds. gulfresearchinitiative.org The primary challenges include:
Isomer Complexity: A significant number of structural isomers exist for HMW-PAHs (e.g., 23 isomers for molecular mass 302 Da), many of which possess very similar physicochemical properties. nih.govresearchgate.net This makes their separation by conventional chromatographic techniques a non-trivial task. nih.gov
Co-elution: Due to their similar retention behaviors, isomers frequently co-elute from the chromatographic column. nih.govmdpi.com For example, under certain conditions, the highly potent carcinogen dibenzo[a,l]pyrene co-elutes with benzo[a]pyrene (B130552). mdpi.comrsc.org This complicates quantification based solely on retention time.
Identical Mass Fragmentation: When using mass spectrometry (MS) as a detector, co-eluting isomers often produce virtually identical mass fragmentation patterns, making their individual identification and quantification by GC-MS challenging without prior high-resolution separation. chromatographyonline.comnih.gov
Low Concentrations: HMW-PAHs are often present at trace levels in environmental samples, requiring highly sensitive detection methods. gulfresearchinitiative.org
These difficulties necessitate the use of multidimensional analytical approaches, such as coupling HPLC with highly selective spectroscopic techniques, to confirm the identity of targeted isomers within complex mixtures. nih.govnih.gov
Spectroscopic Detection and Quantification Methods
To overcome the limitations of chromatographic separation, highly selective spectroscopic methods are employed for the unambiguous identification and quantification of this compound and its isomers.
Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS)
Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS) is a high-resolution fluorescence spectroscopy technique that provides exceptional selectivity for PAH isomer determination. nih.govqu.edu.iq The method involves dissolving the analyte in a suitable n-alkane solvent (such as n-octane) and freezing the solution at cryogenic temperatures (typically 4.2 K or 77 K). qu.edu.iqresearchgate.net This process, known as the Shpol'skii effect, dramatically reduces molecular rotation and interactions, resulting in highly resolved, quasi-linear fluorescence spectra with distinct vibrational fingerprints. researchgate.netsci-hub.se
LETRSS has been successfully applied to the unambiguous determination of five dibenzopyrene isomers, including this compound, in HPLC fractions. nih.gov The technique's power lies in its ability to generate multidimensional data, specifically wavelength-time matrices (WTMs), which provide both spectral and fluorescence lifetime information simultaneously. sci-hub.senih.govnih.gov Since each isomer has a characteristic fluorescence spectrum and lifetime, this dual information allows for their unambiguous identification even if they co-eluted during chromatography. nih.govresearchgate.net
The method often involves a pre-concentration step of the HPLC fraction, such as solid-liquid extraction or solid-phase nanoextraction (SPNE), to achieve very low detection limits. qu.edu.iqnih.gov
The following table summarizes the limits of detection (LODs) achieved for dibenzopyrene isomers using LETRSS coupled with solid-liquid extraction.
| Compound | Limit of Detection (LOD) |
| Dibenzo[a,l]pyrene | 40 pg/mL |
| This compound | 0.2 ng/mL |
| These LODs were achieved after pre-treatment of HPLC fractions. nih.gov |
High-Resolution Vibrational Spectroscopy
High-resolution vibrational spectroscopy offers another avenue for the detailed structural characterization of HMW-PAHs and their metabolites. gulfresearchinitiative.org Techniques such as Infrared Multiple Photon Dissociation (IRMPD) spectroscopy can provide a detailed infrared spectrum of isolated, ionized PAHs.
A study on the dibenzo[a,l]pyrene cation using IRMPD spectroscopy revealed a plethora of IR-active vibrational modes, consistent with the molecule's asymmetric and non-planar structure. arxiv.org The experimental spectrum, recorded using a Free-Electron Laser, showed numerous transitions, particularly in the 1100–1650 cm⁻¹ region. arxiv.org A prominent band in the out-of-plane C-H bending region (11–14 µm) was observed at 13.5 µm. arxiv.org Such detailed vibrational fingerprints can be used to distinguish between closely related isomers and their metabolites, which would have unique spectral patterns based on their specific molecular structure and functional groups. gulfresearchinitiative.org
Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs)
Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs) provide a rapid and powerful tool for analyzing co-eluting PAHs without requiring further chromatographic separation. mdpi.comnih.gov This technique involves recording a comprehensive two-dimensional map of fluorescence intensity by scanning both the excitation and emission wavelengths. mdpi.com The resulting matrix, or "fingerprint," is characteristic of the fluorescent compounds present in the sample.
For mixtures of co-eluting PAHs, such as dibenzopyrene isomers, the individual EEMs overlap. mdpi.com To resolve this spectral overlapping, a chemometric deconvolution method called Parallel Factor Analysis (PARAFAC) is applied. mdpi.comnih.govresearchgate.net PARAFAC can mathematically separate the total EEM signal into the individual spectral profiles and relative concentrations of the underlying chemical components. nih.govresearchgate.net
This approach has been successfully used for the direct determination of benzo[a]pyrene and dibenzo[a,l]pyrene in a co-eluted HPLC fraction. mdpi.comnih.gov A key advantage of the HPLC-EEM-PARAFAC method is its speed; an entire EEM can be recorded in seconds using a spectrofluorometer equipped with a multichannel detector like a charge-coupled device (CCD). mdpi.comnih.gov This makes it an attractive alternative to more time-consuming methods like two-dimensional gas chromatography (GCxGC) or coupling HPLC with GC-MS. mdpi.com The selectivity of the technique can be further enhanced by incorporating the temporal dimension, creating time-resolved excitation-emission matrices (TREEMs). gulfresearchinitiative.org
Mass Spectrometry Applications in this compound Research
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a cornerstone for the analysis of this compound and its isomers in complex environmental matrices. acs.org GC/MS is a standard method for the qualitative and quantitative determination of high molecular weight (MW 302) PAHs, including this compound, in samples like palm oil, solid waste, soils, and air sampling media. nih.govgcms.cz The identification of specific isomers is typically based on comparing retention index (RI) data and mass spectra from authentic standards. acs.org Different GC stationary phases, such as 5% phenyl methylpolysiloxane, have been evaluated to optimize the separation of various dibenzopyrene isomers. acs.org
Particle-Beam/High-Performance Liquid Chromatography/Mass Spectrometry (PB LC/MS) has also been explored for the measurement of high-mass PAHs. While this technique was found to be less suitable for lower molecular weight PAHs, it showed potential for analyzing MW 302 isomers like dibenzo(a,e)pyrene, dibenzo(a,h)pyrene, and dibenzo(a,i)pyrene. epa.gov
A highly sensitive application is Accelerator Mass Spectrometry (AMS), which has been used to study the pharmacokinetics of [14C]-labeled dibenzo[def,p]chrysene (dibenzo[a,l]pyrene) in humans following a very low dose. nih.gov AMS offers exceptional sensitivity, capable of detecting femtogram (fg) levels of the compound and its equivalents in plasma and urine. nih.gov This enables detailed pharmacokinetic studies at environmentally relevant concentrations, providing valuable data for risk assessment. nih.gov For instance, a study using AMS determined the plasma Cmax of [14C]-DBC to be 68.8 ± 44.3 fg·mL⁻¹ with a Tmax of 2.25 ± 1.04 h. nih.gov
The table below summarizes the instrumental and analytical conditions for the GC-MS/MS analysis of this compound and other isomers in palm oil. gcms.cz
| Parameter | Condition |
| Instrument | Triple quadrupole GC-MS/MS system (GCMS-TQ8050 NX) |
| Column | SH-Rxi-5Sil MS (30 m x 0.25 mm x 0.10 μm) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Linear Velocity | 50.0 cm/s |
| Column Temp. Program | 110℃ (1min) → 30℃/min to 240℃ (2 min) → 3℃/min to 270℃ (2 min) → 8℃/min to 340℃ (8 min) |
| Ion Source Temp. | 230℃ |
| Interface Temp. | 300℃ |
| Acquisition Mode | MRM |
| Target Transition | 302.10 > 300.10 |
| Reference Transition | 302.10 > 276.10 |
| Collision Energy (CE) | 36 V (Target), 28 V (Reference) |
Table 1: GC-MS/MS Analytical Conditions for Dibenzo[a,e]pyrene. gcms.cz
Data Analysis and Chemometric Approaches
The structural similarity among dibenzopyrene isomers presents a significant analytical challenge, as they often exhibit similar chromatographic behaviors and identical mass fragmentation patterns. nih.gov To overcome this, multidimensional data formats are employed to achieve unambiguous isomer determination. acs.orgnih.gov These formats leverage the full dimensionality of spectroscopic data, combining multiple parameters to create a unique fingerprint for each isomer.
Key multidimensional data formats include:
Wavelength-Time Matrices (WTMs): These two-dimensional data sets simultaneously provide spectral and fluorescence lifetime information. researchgate.net The combination is a powerful tool for distinguishing isomers, as even those with similar emission spectra can have different fluorescence decay times. researchgate.net
Excitation-Emission Matrices (EEMs): EEMs are three-dimensional plots showing fluorescence intensity as a function of both excitation and emission wavelengths. acs.org They provide a comprehensive spectral fingerprint that is highly selective for individual compounds. Recording EEMs at cryogenic temperatures (4.2 K) enhances spectral resolution, which is critical for resolving complex mixtures. acs.org
Time-Resolved Excitation-Emission Matrices (TREEMs): This is the most comprehensive data format, adding a fourth dimension (time) to the EEM. acs.org TREEMs provide fluorescence intensity as a function of excitation wavelength, emission wavelength, and time, offering the highest degree of selectivity for isomer identification. gulfresearchinitiative.org
These multidimensional approaches, particularly when combined with techniques like LETRSS, enable precise and accurate analysis at sub-parts-per-billion levels, with detection limits reaching the parts-per-trillion range. acs.orgnih.gov
When analyzing complex environmental samples, severe spectral overlapping is a common problem, even with advanced spectroscopic techniques. mdpi.com Parallel Factor Analysis (PARAFAC) is a powerful chemometric modeling tool used to deconvolve complex, multi-way data, such as the EEMs and TREEMs generated in dibenzopyrene analysis. acs.orgresearchgate.net
PARAFAC decomposes a multi-way data array (e.g., a set of EEMs from different samples) into a set of trilinear components, each representing the unique spectral signature (excitation and emission spectra) and relative concentration of a single fluorescent compound. mdpi.comnih.gov A key advantage of PARAFAC is the "second-order advantage," which allows for the accurate determination of analyte concentrations even in the presence of uncalibrated, interfering compounds, provided the data follows a trilinear structure. mdpi.com
This approach has been successfully applied to:
Resolve the strong spectral overlap between benzo[a]pyrene and dibenzo[a,l]pyrene in co-eluted HPLC fractions using room-temperature fluorescence EEMs. mdpi.com
Directly analyze five dibenzopyrene isomers (dibenzo[a,l]pyrene, dibenzo[a,i]pyrene, dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, and naphtho[2,3-a]pyrene) in a coal-tar sample without prior chromatographic separation by applying PARAFAC to 4.2 K EEMs. acs.org
Resolve strongly overlapping phosphorescence EEMs of PASH isomers at 77 K. nih.gov
The combination of multidimensional spectroscopy and PARAFAC provides a robust method for the analysis of dibenzopyrene isomers in challenging matrices, avoiding the need for complete chromatographic separation. acs.org
Multidimensional Data Formats for Unambiguous Isomer Determination
Development of Environmentally Friendly and Cost-Effective Analytical Protocols
There is a growing emphasis on developing analytical methods for dibenzopyrenes that are not only accurate and sensitive but also environmentally friendly and cost-effective. researchgate.net Traditional methods often involve lengthy procedures and the consumption of significant volumes of organic solvents. researchgate.netrsc.org
Recent innovations focus on minimizing environmental impact and reducing analysis time and cost:
Reduced Solvent Consumption: One method for determining dibenzopyrene isomers in water samples requires only 100 μL of organic solvent per sample. acs.orgnih.gov This stands in contrast to many conventional extraction methods that require much larger volumes.
Faster Analysis Times: The same water analysis method, from extraction to analysis via LETRSS, can be completed in less than 15 minutes per sample. acs.orgnih.gov
Solid-Phase Nano-Extraction (SPNE): This technique has been combined with LETRSS for the analysis of high-molecular-weight PAHs in water. nih.govresearchgate.net SPNE improves PAH recoveries and reduces extraction time. The entire analysis consumes only 100 microliters of organic solvents for a complete analysis time of less than 30 minutes per sample. nih.govresearchgate.net
Direct Analysis without Extensive Chromatography: Methods that combine high-resolution spectroscopy (like LETRSS) with chemometrics (like PARAFAC) can directly analyze isomers in complex mixtures, reducing the need for extensive, time-consuming, and solvent-intensive chromatographic separation steps. acs.orgmdpi.com
The table below highlights the limits of detection (LOD) achieved with an environmentally friendly SPNE-LETRSS method, which requires only 500 μL of water. nih.govresearchgate.net
| Compound | Limit of Detection (LOD) |
| Dibenzo[a,l]pyrene | 16 ng L⁻¹ |
| Dibenzo[a,i]pyrene | 55 ng L⁻¹ |
Table 2: Limits of Detection for an Environmentally Friendly SPNE-LETRSS Method. nih.govresearchgate.net
These developments make the routine monitoring of this compound and its isomers more sustainable and economically viable. researchgate.net
Computational and Theoretical Investigations of Dibenzo E,l Pyrene
Quantum Chemical Calculations for Dibenzo[e,l]pyrene Systems
Quantum chemical calculations are fundamental to predicting the electronic structure and related properties of molecules. For polycyclic aromatic hydrocarbons (PAHs), these methods are crucial for understanding their behavior and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study PAHs, providing a balance between accuracy and computational cost. mdpi.com DFT calculations, particularly using functionals like B3LYP and M06-2X with a 6-31G(d) basis set, are employed to optimize the geometries and compute the energies of PAHs and their transformation products. nih.gov
In a specific study on dibenzopyrene cations, DFT calculations were used to investigate the dissociation paths of Dibenzo[a,e]pyrene (B33199) and Dibenzo[a,l]pyrene (B127179), rationalizing experimental observations by identifying the C-H bonds with the lowest dissociation energies. nih.gov More directly, the gas-phase formation of this compound from the reaction of phenyl radicals with triphenylene (B110318) has been confirmed and mechanistically untangled using electronic structure calculations in conjunction with experimental techniques like photoelectron photoion coincidence spectroscopy (PEPICO). uhmreactiondynamics.org These computational approaches are vital for understanding the synthesis of large PAHs in environments like combustion flames and circumstellar envelopes of carbon stars. uhmreactiondynamics.org
Table 1: Examples of DFT Functionals Used in PAH Research
| Functional | Description | Typical Application |
|---|---|---|
| PBE0 | A hybrid functional mixing PBE and Hartree-Fock exchange. | Accurate geometric optimization of organic molecules. mdpi.com |
| B3LYP | A hybrid functional using the Lee–Yang–Parr (LYP) correlation functional. | Geometry optimizations and energy calculations for PAHs and their transformation products. mdpi.comnih.gov |
| ωB97XD | A long-range-corrected hybrid functional that includes empirical dispersion. | Required for modeling charge-transfer or Rydberg transitions. mdpi.com |
This table is interactive. Click on the headers to explore the data.
Computational studies are essential for determining the stable three-dimensional shapes (conformations) of molecules and the energy associated with them. For large PAHs, steric strain can lead to non-planar structures with unique properties.
This compound is known as a "butterfly" molecule, possessing low-lying vibrational modes that correspond to out-of-plane bending. uhmreactiondynamics.org These modes can be easily populated in high-temperature environments. uhmreactiondynamics.org The energetics of such conformations are critical for predicting their stability and prevalence.
Studies on the related isomer, Dibenzo[a,l]pyrene diol epoxide (DBPDE), have shown that it is distorted due to significant overcrowding in its "fjord region". nih.gov DFT calculations revealed that for the anti-diastereomer of DBPDE, a diequatorial orientation of the hydroxyl groups is energetically preferred. nih.gov The energy difference between various conformers can be small, and factors like solvent effects and zero-point vibrational energy can significantly influence which conformation is most stable. nih.govresearchgate.net For instance, the energy barriers for interconversion between different conformations in DBPDE were found to be moderate, with the highest being 9.6 kcal/mol. researchgate.net
Transition State Theory (TST) is a theoretical framework for calculating the rates of elementary chemical reactions. fiveable.me It assumes a quasi-equilibrium between the reactants and an "activated complex" or "transition state," which is the molecular configuration at the highest point on the potential energy surface along the reaction coordinate. basicmedicalkey.comsolubilityofthings.com The rate of the reaction is then determined by the rate at which this complex proceeds to form products. fiveable.me The Eyring equation is a central part of TST, relating the rate constant to the free energy of activation (ΔG‡). fiveable.me
In the context of dibenzopyrenes, TST has been applied to estimate the rates of conformational changes. For the diol epoxides of the Dibenzo[a,l]pyrene isomer, transition states for the interconversion between different conformations were located using DFT. nih.govresearchgate.net By calculating the energy of these transition states, reaction rates were estimated via TST, revealing moderate energy barriers for these dynamic processes. nih.govresearchgate.net This approach allows for a deeper understanding of the dynamics of how these molecules change shape, which can be crucial for their subsequent chemical reactions. researchgate.net
Computational Studies on Molecular Conformations and Energetics
Molecular Dynamics Simulations for this compound Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for understanding how large molecules like this compound interact with other molecules or self-assemble.
MD simulations have been employed to gain deeper insight into the conformational possibilities of sterically demanding side chains and their influence on the packing behavior of giant PAHs into columnar arrangements. acs.org Specifically, graphitic nanoribbons composed of this compound repeat units have been studied. acs.org These simulations help to understand how these molecules self-organize when adsorbed on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), which is important for their potential application in organic electronic devices. acs.org
While not specific to this compound, MD simulations have also been extensively used to study the interactions of the related Dibenzo[a,l]pyrene (DB[a,l]P) with biological macromolecules. For example, simulations lasting 50 nanoseconds have been used to assess the stability of potential inhibitor compounds within the active sites of cytochrome P450 enzymes that metabolize DB[a,l]P. biointerfaceresearch.com Other MD studies have investigated the conformation of DB[a,l]P-derived DNA adducts, providing insights into how this potent carcinogen interacts with DNA. nih.gov
Free Energy Perturbation Approaches in Genotoxicity Prediction
Free energy perturbation (FEP) is an advanced computational method, often used with molecular dynamics, to calculate free energy differences between two states. This approach is particularly powerful for predicting the binding affinity of a molecule to a biological target, which is a key factor in its biological activity, including genotoxicity.
Recent studies have utilized molecular dynamics and FEP to examine the relative binding affinity of various covalent PAH-DNA adducts. nih.govpnas.org This approach can help infer the genotoxicity of different PAHs by comparing their binding strengths to DNA and to the DNA repair machinery. nih.govresearchgate.net For example, studies have found that several PAHs have a greater binding affinity for DNA than the well-known carcinogen benzo[a]pyrene (B130552). pnas.org
Specifically, fjord region PAHs like dibenzo[a,l]pyrene were found to have greater DNA binding affinity and weaker complexation affinity with DNA repair proteins (like the yeast ortholog RAD4-RAD23) compared to their bay region counterparts. nih.govpnas.org This combination of strong DNA binding and poor recognition by repair machinery is predicted to contribute significantly to their genotoxic potential. nih.gov These computational findings suggest that the scope of PAH genotoxicity studies needs to be broadened, with FEP serving as a valuable tool to assess the potential risk of unclassified compounds. nih.govresearchgate.net
Theoretical Prediction of Reactive Sites and Transformation Products
Theoretical methods are used to predict the most likely sites on a molecule to undergo a chemical reaction, which in turn helps to predict the structures of the resulting transformation products. For PAHs in the environment, reactions with atmospheric oxidants are of particular interest. nih.gov
Several theoretical approaches based on DFT calculations are used to predict reactive sites on PAHs:
Clar's Aromatic π-sextet Theory : This model identifies the most reactive rings within a PAH structure but is less specific about individual carbon atoms. nih.govresearchgate.net
Thermodynamic Stability of Adducts : The relative energy of the intermediate radical adducts formed during a reaction can indicate the most favorable reaction pathway. nih.govresearchgate.net
Computed Atomic Charges : Methods like Natural Bond Order (NBO), ChelpG, and Mulliken population analysis calculate the partial charge on each atom, with electrophilic or radical attack often favoring sites of higher electron density. nih.gov
Average Local Ionization Energy (ALIE) : ALIE calculates the average energy required to remove an electron from any point on the molecule's surface. Lower ALIE values typically indicate more reactive sites. nih.gov
Studies evaluating these methods have found that the thermodynamic stability of adducts and the ALIE approach are often the most accurate in predicting transformation products compared to laboratory data. nih.govresearchgate.net For example, in the related isomer dibenzo[a,l]pyrene, the identified transformation product, 6-nitrodibenzo[a,l]pyrene, corresponds to predictions made by these computational methods. acs.org These predictive tools are invaluable for identifying potential PAH transformation products that have not yet been studied in laboratory or field settings. nih.gov
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 9122 nih.gov |
| Dibenzo[a,e]pyrene | 9126 nih.gov |
| Dibenzo[a,h]pyrene | 9108 wikipedia.org |
| Dibenzo[a,i]pyrene | 9106 wikipedia.org |
| Dibenzo[a,l]pyrene | 9119 wikipedia.org |
| Pyrene (B120774) | 31423 wikipedia.org |
| Benzo[a]pyrene | 2336 |
| Triphenylene | 9283 |
| Chrysene | 2728 |
This table is interactive. Click on the headers to explore the data.
Computational Modeling of this compound-DNA Interactions
Computational modeling has become an indispensable tool for understanding the intricate interactions between this compound (DB[e,l]P) metabolites and deoxyribonucleic acid (DNA). These theoretical approaches provide molecular-level insights into the mechanisms of DNA adduct formation, which are believed to be a critical step in the initiation of carcinogenesis by this potent environmental pollutant. researchgate.netbiointerfaceresearch.com
The metabolic activation of DB[e,l]P and other polycyclic aromatic hydrocarbons (PAHs) produces highly reactive diol epoxides. researchgate.netbiointerfaceresearch.com Specifically, dibenzo[a,l]pyrene, a structural isomer of DB[e,l]P, is metabolized to diol epoxides that can covalently bind to DNA, forming bulky adducts. researchgate.netneuropharmac.com These adducts can disrupt the normal functioning of DNA, leading to mutations if not properly repaired. neuropharmac.com Computational studies often focus on the diol epoxide metabolites, such as dibenzo[a,l]pyrene-diol-epoxides (DBPDEs), to investigate their binding and adduct formation with DNA. researchgate.netbiointerfaceresearch.com
Molecular Docking Studies with DNA and Repair Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of DB[e,l]P, docking studies are employed to investigate the interactions between its diol epoxide metabolites and DNA, as well as with the proteins of the nucleotide excision repair (NER) pathway. researchgate.netbiointerfaceresearch.com
Studies on the diastereomers of dibenzo[a,l]pyrene-diol-epoxides (DBPDEs) have revealed specific binding preferences. For instance, docking results have shown that the (±)-anti- and (-)-syn-DBPDEs interact more strongly with thymine (B56734) (dT), while (+)-syn-DBPDE shows a stronger interaction with guanine (B1146940) (dG). researchgate.netbiointerfaceresearch.com Furthermore, the cis- and trans-conformations of (-)-anti- and (+)-syn-DBPDEs have demonstrated strong binding towards the N6 position of adenine (B156593) (dA). researchgate.netbiointerfaceresearch.com
A significant finding from these computational simulations is that the metabolic intermediates of dibenzo[a,l]pyrene exhibit weaker interactions with the proteins of the NER pathway compared to their interactions with DNA. researchgate.netbiointerfaceresearch.com This imbalance suggests that the formation of DNA adducts is more favorable than their repair by the NER system, potentially leading to the persistence of these lesions and an increased risk of mutations. researchgate.net The proteins involved in the NER pathway that have been studied include DDB, XPC, hHR23B, TFIIH, XPA, RPA, XPF, DPOL δ, DPOL ε, and PCNA. biointerfaceresearch.com
The dimensions and topology of the aromatic rings in PAH diol epoxide-DNA adducts play a crucial role in the structural distortions of the DNA double helix, which in turn influences their recognition and processing by the NER system. nih.gov For example, the bulky dibenzo[a,l]pyrene residue in the 14S-DB[a,l]P-N2-dG adduct, when positioned in the minor groove of DNA, causes significant distortion and disruption of base pairing at and near the lesion site. nih.gov
Solvent Effects in Theoretical this compound Studies
The surrounding solvent environment can significantly influence the conformation and reactivity of molecules. In theoretical studies of DB[e,l]P and its metabolites, considering solvent effects is crucial for obtaining results that are more representative of the biological milieu.
Density functional theory (DFT) studies on the diol epoxides of dibenzo[a,l]pyrene (DBPDE) have shown that solvent effects can be significant. acs.orgnih.gov For the anti-diastereomer of DBPDE, a diequatorial orientation of the hydroxyl groups is preferred. acs.orgnih.gov However, for the syn-diastereomer, the preferred orientation of the hydroxyl groups appears to depend on the solvent and the "in" or "out" conformation of the arene oxide relative to the distal ring. acs.orgnih.gov
Computational studies on pyrene and its derivatives have also highlighted the influence of solvents on their electronic properties. semanticscholar.orgfudutsinma.edu.ng The energy of the molecules, calculated using the Polarizable Continuum Model (PCM), decreases as the dielectric constant of the solvent increases. semanticscholar.org Furthermore, properties like the HOMO-LUMO energy gap, which is an indicator of molecular stability and reactivity, are also affected by the solvent. fudutsinma.edu.ng For molecularly imprinted polymers designed to recognize benzo[α]pyrene, the choice of solvent during synthesis significantly affects the polymer's morphology and adsorption properties, with theoretical calculations of interaction energies in different solvents correlating well with experimental findings. researchgate.net These findings underscore the importance of including solvent effects in computational models to accurately predict the behavior of DB[e,l]pyrene and its derivatives in different environments.
Exposure Assessment and Biomarker Research for Dibenzo E,l Pyrene
Methodologies for Assessing Human Exposure to Dibenzo[e,l]pyrene
Environmental monitoring is a primary method for assessing potential human exposure to DB[e,l]pyrene. This involves measuring its concentration in various environmental media that can serve as pathways for human contact.
Air Monitoring : DB[e,l]pyrene, like other high molecular weight PAHs, is typically bound to airborne particulate matter. iarc.fr Air quality monitoring often involves the collection of these particles from ambient and indoor air. who.int Stationary samplers are used to collect total suspended particulates (TSP) or size-fractionated particles (e.g., PM2.5) over a defined period. eeer.orgnih.gov The collected samples are then extracted and analyzed using sophisticated analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of DB[e,l]pyrene and other PAHs. iarc.frresearchgate.net For instance, a study in Beijing's air utilized these methods to measure various PAHs, including dibenzopyrene isomers. oregonstate.edu While benzo[a]pyrene (B130552) (BaP) is often used as a marker for total PAH exposure, the European Union's Scientific Committee on Food (SCF) has recommended monitoring a suite of carcinogenic PAHs, including dibenzopyrene isomers like dibenzo[a,e]pyrene (B33199) and dibenzo[a,l]pyrene (B127179), to get a more accurate long-term exposure assessment. pfigueiredo.org
Soil and Sediment Analysis : Soil and dust can act as sinks for atmospheric PAHs, including DB[e,l]pyrene. researchgate.net Contaminated soil can be a source of exposure through direct contact or ingestion, particularly in children. Sediments in water bodies also accumulate PAHs, which can enter the food chain. researchgate.nettandfonline.com Analysis of soil and sediment samples for DB[e,l]pyrene provides insight into the environmental burden and potential for human exposure from these sources.
Water and Food Monitoring : The presence of PAHs in surface water and food represents another significant route of human exposure. tandfonline.comnih.gov Water can be contaminated through atmospheric deposition and runoff. researchgate.net Food can become contaminated through environmental deposition on crops, or during processing and cooking methods like grilling and smoking. tandfonline.com Monitoring programs, such as the UK's total diet survey, assess dietary exposure to PAHs, although specific data for DB[e,l]pyrene is less common than for BaP. researchgate.net
Occupational settings, such as those involving coal tar pitch, coke ovens, and aluminum production, can have significantly higher levels of PAHs compared to ambient environments. iarc.fraioh.org.auoup.com
Personal Air Sampling : This is considered the most direct and accurate method for measuring an individual's inhalation exposure to airborne contaminants. nih.gov Workers wear a small, portable sampling device that draws air from their breathing zone through a filter and/or a sorbent tube. iarc.fraioh.org.au This allows for the collection of both particulate-bound and vapor-phase PAHs. The collected samples are then analyzed to determine the time-weighted average (TWA) concentration of specific PAHs, including DB[e,l]pyrene, to which the worker was exposed during their shift. researchgate.netoup.com NIOSH methods 5506 and 5515 are commonly used for sampling PAHs in workplace air. aioh.org.au
Worksite Surveys : Comprehensive worksite surveys are conducted to develop a representative assessment of occupational exposure. researchgate.net These surveys involve not only personal and stationary air sampling but also dermal exposure measurements and biological monitoring. researchgate.netnih.gov They aim to identify specific job tasks and titles associated with the highest exposures. researchgate.net A UK-based cross-industry survey measured 17 individual PAHs to characterize exposure levels and found that the profile of PAHs can be dominated by different compounds depending on the industry. oup.com Such detailed surveys are crucial for implementing targeted control measures like local exhaust ventilation and the use of personal protective equipment to mitigate exposure. aioh.org.au
Environmental Monitoring Approaches
Biological Monitoring and Internal Dose Estimation
Biological monitoring for this compound, as with other high molecular weight polycyclic aromatic hydrocarbons (PAHs), aims to assess the total body burden resulting from all routes of exposure, including inhalation, dermal contact, and ingestion. qut.edu.auiarc.fr However, establishing specific Biological Exposure Indices (BEIs) for individual PAHs like this compound has been challenging due to insufficient data. nih.govnih.gov Consequently, biomonitoring strategies often rely on either non-specific markers of PAH exposure or more complex, compound-specific biomarkers of effective dose.
For potent carcinogenic PAHs like the dibenzopyrene isomers, research has focused on biomarkers of effective internal dose, which measure the amount of the ultimate carcinogen that has reacted with critical cellular macromolecules. researchgate.netdiva-portal.org The primary mechanism of genotoxicity for these compounds involves metabolic activation to highly reactive diol epoxides. researchgate.nettandfonline.comneuropharmac.com In the case of the potent carcinogen Dibenzo[a,l]pyrene, a close isomer of this compound, it is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form Dibenzo[a,l]pyrene diol epoxides (DB[a,l]PDE). tandfonline.comneuropharmac.com These reactive intermediates then form covalent bonds with DNA, creating DNA adducts. tandfonline.compnas.orgbiointerfaceresearch.com
The measurement of these specific DNA adducts in target tissues or surrogate tissues like blood lymphocytes is considered a highly relevant biomarker for estimating the biologically effective dose. researchgate.netpnas.org For instance, the fjord-region diol epoxide of Dibenzo[a,l]pyrene shows a preference for forming adducts with deoxyadenosine (B7792050) (dA) residues in DNA. neuropharmac.combiointerfaceresearch.com The quantification of these adducts provides a direct measure of the amount of the carcinogen that has reached and damaged the genetic material, thus offering a more precise estimate of the internal dose and potential cancer risk. researchgate.netdiva-portal.org Adducts to blood proteins, such as serum albumin and hemoglobin, are also explored as biomarkers of internal dose, offering advantages like longer half-lives and easier accessibility compared to tissue DNA. diva-portal.orgdiva-portal.org
Challenges in Trace-Level Polycyclic Aromatic Hydrocarbon Exposure Assessment
The assessment of exposure to specific high molecular weight PAHs like this compound at trace levels presents significant analytical challenges. These compounds are typically present in complex environmental and biological matrices at very low concentrations, often in the nanogram per liter (ng/L) to picogram per milliliter (pg/mL) range. epa.govresearchgate.net
A primary challenge is the sheer number of PAH isomers that exist in environmental mixtures. qut.edu.audiva-portal.org this compound is one of several dibenzopyrene isomers with the same molecular weight (302 Da), including the highly potent carcinogens Dibenzo[a,l]pyrene, Dibenzo[a,e]pyrene, Dibenzo[a,h]pyrene, and Dibenzo[a,i]pyrene. nih.govresearchgate.netdiva-portal.org These isomers often have similar physicochemical properties, making their chromatographic separation extremely difficult. diva-portal.org Standard analytical methods like gas chromatography-mass spectrometry (GC-MS) may fail to resolve co-eluting isomers, leading to potential misidentification and inaccurate quantification. mdpi.com
Achieving the required sensitivity and selectivity for trace-level analysis necessitates sophisticated analytical techniques and rigorous sample preparation. epa.govdiva-portal.org Methods often involve an extraction step, such as liquid-liquid or solid-phase extraction, to isolate PAHs from the sample matrix, followed by a clean-up procedure to remove interfering substances. epa.gov Advanced analytical instrumentation is crucial for resolving and detecting these compounds. Techniques such as GC coupled with tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography (HPLC) are employed to enhance selectivity. epa.govnih.gov
Furthermore, specialized spectroscopic techniques have been developed to unambiguously identify isomers. Laser-excited time-resolved Shpol'skii spectroscopy (LETRSS) at cryogenic temperatures can distinguish between different dibenzopyrene isomers based on their unique, highly resolved fluorescence spectra and lifetimes, even when they co-elute chromatographically. nih.govresearchgate.net However, these advanced methods require specialized equipment and expertise, which can limit their application in routine monitoring. The low extraction recoveries for dibenzopyrenes from certain matrices, such as diesel particulate matter, can also result in concentrations near the limits of quantification, further complicating accurate measurement.
Due to these analytical difficulties, exposure data for individual dibenzopyrene isomers like this compound are scarce. nih.govinchem.org Research often focuses on more abundant and well-characterized PAHs like Benzo[a]pyrene as a marker for the entire class, which may not accurately reflect the risks associated with exposure to more potent, albeit less concentrated, isomers. diva-portal.org
Future Directions and Emerging Research Avenues in Dibenzo E,l Pyrene Studies
Addressing Critical Research Gaps in Environmental Occurrence and Distribution
A significant gap exists in the understanding of the environmental presence and dispersion of HMW PAHs such as dibenzo[e,l]pyrene. service.gov.uk This is largely due to analytical difficulties in separating and detecting these complex molecules, which often exist as part of intricate mixtures in various environmental matrices. service.gov.ukgulfresearchinitiative.org Consequently, the behavior of these "hidden" compounds in natural ecosystems, including their transport, fate, and potential for bioaccumulation, remains largely unknown. service.gov.uk
Future research must prioritize the development and application of methods capable of accurately quantifying this compound and its isomers in diverse environmental samples, from soil and sediment to air and water. gulfresearchinitiative.orgnih.gov There is a particular need to investigate their occurrence in previously under-sampled sources, such as automobile tires, which have been identified as a potential source of carcinogenic dibenzopyrenes. nih.gov Understanding the distribution of these potent carcinogens is the first step toward assessing exposure risks for both human populations and ecosystems. The current lack of routine monitoring for many potent HMW PAHs, including this compound, in environmental assessments is a critical deficiency that needs to be addressed to avoid underestimating health risks. nih.govjiscmail.ac.uk
Elucidating the Relative Importance of Metabolic Activation Pathways in Human Populations
The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts that may initiate cancer. Two primary pathways have been described for PAHs: monooxygenation by cytochrome P450 (CYP) enzymes to form diol epoxides, and one-electron oxidation to generate reactive radical cations. service.gov.uk
For dibenzopyrenes, studies have shown that human CYP enzymes, particularly CYP1A1 and CYP1B1, are instrumental in metabolizing the parent compound into fjord-region diol epoxides, which are precursors to the ultimate carcinogens. nih.gov These diol epoxides subsequently form stable DNA adducts. service.gov.uk Research indicates that for dibenzo[a,l]pyrene (B127179), the formation of stable DNA adducts via diol epoxides, rather than the formation of unstable adducts leading to apurinic sites from one-electron oxidation, is the predominant mechanism responsible for its high carcinogenic activity. service.gov.ukconfex.com
However, the relative contribution of these and other potential metabolic pathways in different human tissues and across diverse populations with varying genetic makeups remains an area requiring intensive investigation. Future studies should aim to:
Characterize the full spectrum of metabolites produced in human cells and tissues.
Identify the specific human CYP450 isoforms and other enzymes (e.g., aldo-keto reductases) involved and their relative efficiencies. oup.com
Understand the interplay between activation and detoxification pathways, such as conjugation reactions.
Investigate inter-individual variability in metabolic profiles due to genetic polymorphisms in metabolizing enzymes, which could significantly influence susceptibility to this compound-induced cancer. jiscmail.ac.uk
Enhancing Analytical Capabilities for Isomer-Specific Detection at Low Levels
A major challenge in studying this compound is its existence among a group of structurally similar isomers, such as dibenzo[a,l]pyrene, dibenzo[a,e]pyrene (B33199), dibenzo[a,h]pyrene, and dibenzo[a,i]pyrene. nih.govnih.govacs.org These isomers often co-elute in traditional chromatographic systems and have identical molecular weights, making their individual identification and quantification difficult, especially at the trace levels found in environmental samples. nih.govresearchgate.netrsc.org Given that the carcinogenic potency can vary dramatically between isomers, isomer-specific analysis is crucial for accurate risk assessment. nih.govresearchgate.net
Emerging analytical techniques are beginning to overcome these hurdles. High-resolution vibrational spectroscopy, specifically Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS), has shown great promise. gulfresearchinitiative.orgnih.govresearchgate.net This technique, often coupled with pre-concentration steps like solid-phase nano-extraction (SPNE), provides highly resolved spectra with distinct fluorescence lifetimes, allowing for the unambiguous determination of individual isomers even in complex matrices like coal tar or water samples at sub-parts-per-billion levels. nih.govnih.govresearchgate.net Further advancements include:
Coupling multidimensional gas chromatography (GC) with mass spectrometry (MS), which has been used to separate more than 25 potential PAH isomers with a molecular weight of 302. researchgate.netdiva-portal.org
The use of advanced fluorescence techniques like room-temperature fluorescence excitation-emission matrices (RTF-EEMs) combined with mathematical modeling (e.g., Parallel Factor Analysis, PARAFAC) to resolve spectrally overlapping isomers without further chromatographic separation. acs.orgmdpi.com
Future efforts should focus on making these advanced, highly selective methods more accessible for routine monitoring, improving their sensitivity to detect part-per-trillion concentrations, and expanding their application to a wider range of environmental and biological samples. nih.govacs.org
Advancements in Computational Modeling for Carcinogenic Risk Assessment
Computational toxicology offers a powerful and efficient means to predict the hazards of chemicals and is an essential avenue for future this compound research. acs.org A key area of uncertainty in the risk assessment of PAH mixtures is the Toxic Equivalency Factor (TEF) approach. service.gov.ukjiscmail.ac.uk This method estimates the carcinogenicity of a mixture by summing the potencies of individual PAHs relative to benzo[a]pyrene (B130552) (BaP). However, this approach has significant limitations, as it often does not account for PAHs with greater carcinogenic potency than BaP, such as dibenzo[a,l]pyrene, which are not routinely analyzed. service.gov.ukjiscmail.ac.uk This can lead to an under-prediction of the actual cancer risk. service.gov.uk
Future research is advancing computational modeling to refine these risk assessments:
Quantitative Structure-Activity Relationship (QSAR) Models: These models aim to predict the toxicological properties of chemicals based on their molecular structure. Developing robust QSAR models for HMW PAHs could help estimate the toxicity of un-tested isomers and derivatives. nih.gov
Molecular Docking and Simulation: These in silico methods can predict the interaction of this compound and its metabolites with biological targets like DNA and metabolic enzymes. acs.org This can provide mechanistic insights into DNA adduct formation and the efficiency of metabolic activation, helping to explain differences in carcinogenic potency among isomers.
Interpretable Machine Learning (IML): As computational models become more complex, IML techniques are crucial to move beyond "black box" predictions. acs.org These methods can help toxicologists understand the underlying mechanisms driving the model's predictions, increasing confidence in their use for regulatory risk assessment. acs.org
These computational tools will be vital for prioritizing which of the many PAH isomers and derivatives pose the greatest risk and require more intensive toxicological and environmental investigation. confex.comresearchgate.net
Development of Novel Intervention Strategies for this compound-Induced Biological Effects
Given the potent carcinogenicity of this compound, developing strategies to intervene in its biological effects is a critical long-term goal. Research in this area is exploring both the prevention of exposure through remediation and the inhibition of carcinogenic mechanisms within the body.
Bioremediation: This strategy uses microorganisms to degrade pollutants in the environment. While bioremediation has been studied for PAHs like pyrene (B120774) and benzo[a]pyrene, its effectiveness for HMW PAHs like dibenzopyrenes is less certain. nih.govjjhres.compublish.csiro.auhnu.edu.cnmdpi.com Some studies indicate that bioremediation processes can sometimes yield by-products with greater toxicity than the parent compounds. nih.gov Future research needs to identify and engineer microbial strains or consortia specifically capable of completely and safely degrading this compound and to assess the toxicity of the resulting soil or water to ensure a true reduction in health risk. nih.gov
Chemoprevention: This approach involves using natural or synthetic agents to block, reverse, or delay carcinogenesis. Several phytochemicals have shown promise in laboratory models against dibenzopyrene-induced effects:
Chlorophyllin (CHL): Dietary CHL has been shown to significantly reduce dibenzo[a,l]pyrene-induced tumor incidence in the liver, stomach, and swimbladder of rainbow trout. oup.com Co-administration of CHL with the carcinogen also provided significant protection against lymphoma in a mouse transplacental model. oup.com
Green Tea: Maternal ingestion of green tea, and particularly its component caffeine, offered protection against transplacental carcinogenesis induced by dibenzo[a,l]pyrene in mice. nih.govnih.gov
Other Phytochemicals: Compounds like oltipraz (B1677276) and resveratrol (B1683913) have been found to inhibit the formation of DNA adducts from dibenzo[a,l]pyrene by inhibiting the activity of CYP450 enzymes required for its activation. nih.gov
Future studies should focus on elucidating the precise mechanisms of these interventions, optimizing their efficacy, and evaluating their potential for application in human populations at high risk of PAH exposure.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for distinguishing dibenzo[e,l]pyrene from its structural isomers in environmental samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) to resolve isomers. Reference standards (e.g., dibenzo[a,l]pyrene [CAS 191-30-0] and dibenzo[a,i]pyrene [CAS 189-55-9]) are critical for calibration . UV spectral data alone may lead to misidentification, as seen in historical studies where dibenzo[a,l]pyrene was confused with dibenzo[a,e]fluoranthene .
- Validation : Cross-validate results using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) to confirm molecular ion peaks .
Q. How should researchers design experiments to quantify this compound in complex matrices like tobacco smoke or food products?
- Sample Preparation : Employ Soxhlet extraction or pressurized liquid extraction (PLE) with toluene or dichloromethane, followed by clean-up via solid-phase extraction (SPE) using silica gel or Florisil columns .
- Quantification : Use isotope-dilution MS with -labeled this compound (e.g., dibenzo[a,i]pyrene- solution) to correct for matrix effects .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the carcinogenic potency of this compound in vivo?
- Model Selection : Use transgenic rodent models (e.g., Tg.rasH2 mice) to evaluate tumorigenicity via oral or dermal exposure, referencing IARC protocols . Include dose-response studies (e.g., 0.1–10 µg/kg body weight) and control groups exposed to vehicle solvents.
- Endpoint Analysis : Measure DNA adduct formation using -postlabeling or LC-MS/MS, and correlate with histopathological outcomes (e.g., sarcoma incidence) .
Q. How can researchers resolve contradictions in historical data on this compound’s environmental presence and toxicity?
- Data Reconciliation : Re-analyze archived samples using modern authenticated standards (e.g., NIST-certified reference materials) to address past misidentifications .
- Meta-Analysis : Systematically review studies applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-quality datasets .
Q. What synthesis routes are available for this compound, and how are intermediates characterized?
- Synthetic Pathways : A four-step synthesis from 9,9′-bifluoren-9,9′-diol via carbocation rearrangements and reductions, as validated by -NMR and IR spectroscopy .
- Purity Assurance : Confirm final product purity (>98%) using HPLC with diode-array detection and compare retention times against commercial standards .
Methodological Challenges & Solutions
Q. What are the key considerations for validating this compound detection limits in environmental monitoring studies?
- Limit of Detection (LOD) : Achieve sub-ppt sensitivity via MS/MS with collision-induced dissociation (CID). For example, LODs of 0.05 ng/L in water samples are attainable with SPE preconcentration .
- Interference Mitigation : Use matrix-matched calibration curves and isotope dilution to account for co-eluting PAHs like benzo[a]pyrene .
Q. How can researchers address the lack of standardized protocols for this compound metabolism studies?
- In Vitro Models : Utilize human hepatic S9 fractions or CYP450-expressing cell lines to identify phase I metabolites (e.g., dihydrodiols) .
- Data Reporting : Adopt the PICO framework (Population: metabolic pathways; Intervention: enzymatic activation; Comparison: inert metabolites; Outcome: adduct formation) to standardize experimental reporting .
Research Gaps & Future Directions
Q. What mechanistic studies are needed to clarify this compound’s role in synergistic carcinogenesis with other PAHs?
- Experimental Design : Co-expose cell lines (e.g., human bronchial epithelial cells) to this compound and benzo[a]pyrene at environmentally relevant ratios (e.g., 1:10). Measure aryl hydrocarbon receptor (AhR) activation and CYP1A1 induction via qPCR .
- Statistical Analysis : Apply factorial ANOVA to assess interaction effects between PAHs .
Q. Why is this compound underrepresented in global PAH monitoring programs, and how can this be remedied?
- Policy Advocacy : Highlight its IARC Group 2B classification (possibly carcinogenic) and advocate for inclusion in regulatory frameworks like the EU PAH4+ list .
- Collaborative Networks : Establish multi-lab validation studies using harmonized protocols, as seen in the OEKO-TEX Standard 100 PAH mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
